REACTION_CXSMILES
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[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH3:10])[C:7]=1[CH2:8]O.[Br:11]P(Br)Br>ClCCl>[Br:11][CH2:8][C:7]1[C:2]([CH3:1])=[CH:3][N:4]=[CH:5][C:6]=1[CH3:10]
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Name
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Quantity
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2.55 g
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Type
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reactant
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Smiles
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CC=1C=NC=C(C1CO)C
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Name
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Quantity
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2 mL
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Type
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reactant
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Smiles
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BrP(Br)Br
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Name
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Quantity
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130 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at room temperature for 5 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Dichloromethane was evaporated
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Type
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CUSTOM
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Details
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The residue was dried in vacuo
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Reaction Time |
5 h |
Name
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|
Type
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product
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Smiles
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BrCC1=C(C=NC=C1C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |